molecular formula C14H22N2O2 B1311469 N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 857284-10-7

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine

Cat. No. B1311469
CAS RN: 857284-10-7
M. Wt: 250.34 g/mol
InChI Key: WLONZMUSMQJGID-UHFFFAOYSA-N
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Description

“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is a chemical compound with the molecular formula C14H22N2O2 . It has garnered increasing attention from different fields of research and industry in recent years due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is characterized by a morpholine ring attached to a benzyl group via an ether linkage, with a methylated amine group on the benzyl ring . The average mass of the molecule is 250.337 Da, and the monoisotopic mass is 250.168121 Da .


Physical And Chemical Properties Analysis

“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” has a melting point of 128-130°C . The molecular weight of the compound is 250.34 g/mol.

Scientific Research Applications

Gastroprokinetic Activity

Research has shown that compounds related to N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine exhibit potent gastroprokinetic activity. For instance, N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds have been evaluated for their effects on gastric emptying, highlighting the essential role of the amide bond of the 2-morpholinyl benzamides in achieving potent gastroprokinetic activity (Kalo et al., 1995).

Antimicrobial Activities

New derivatives, such as 1,2,4-Triazole derivatives including morpholine components, have been synthesized and screened for antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).

Ruthenium-Catalyzed Hydroamination

A study demonstrated ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine. This process achieved high yields and regioselectivity, indicating the potential for synthesizing complex amines like N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (Utsunomiya & Hartwig, 2003).

Antitumor and Antibacterial Activity

Compounds such as 3-amino-4-morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, synthesized via a condensation process involving morpholine, have shown distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). Additionally, certain compounds involving morpholine have demonstrated antibacterial activity (Zhi, 2010).

Synthesis of Amides with Blood Pressure Effects

Amides formed from morpholine have been synthesized and shown to have effects on arterial blood pressure, with some showing hypertensive actions and others having hypotensive effects (Limanskii et al., 2009).

Safety and Hazards

“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-1-[3-(2-morpholin-4-ylethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-12-13-3-2-4-14(11-13)18-10-7-16-5-8-17-9-6-16/h2-4,11,15H,5-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLONZMUSMQJGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428743
Record name N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine

CAS RN

857284-10-7
Record name N-Methyl-3-[2-(4-morpholinyl)ethoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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